molecular formula C21H20N4O3S B2825751 2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide CAS No. 894052-07-4

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide

Cat. No. B2825751
CAS RN: 894052-07-4
M. Wt: 408.48
InChI Key: DUOQZOAZHWHPCS-UHFFFAOYSA-N
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Description

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • A study explored the synthesis of 4,5-diamino-6-arylsulfanylpyrimidine derivatives, highlighting a method to form 5-acylamino-4-amino-6-arylsulfanylpyrimidines by reacting 3-arylsulfanyl-2-acylamino-3-chloroacrylonitriles with benzamidine, leading to new derivatives of 6-arylsulfanyl-substituted purine bases C. V. Popil’nichenko, R. N. Solomyannyj, V. Brovarets, 2011.

Antiviral Activity

  • Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines indicated antiviral activities against herpes viruses, retroviruses, including HIV-1 and HIV-2. The study showed that derivatives with oxygen at position 6 inhibited replication more effectively than those with sulfur, demonstrating the impact of structural variations on antiviral efficacy A. Holý, I. Votruba, M. Masojídková, et al., 2002.

Antimicrobial and Antifungal Properties

  • A comprehensive study on 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides and 4-chloro variants demonstrated their biological activity against mycobacterial, bacterial, and fungal strains. These compounds were evaluated for their inhibition of photosynthetic electron transport in spinach chloroplasts, showing potential as antimicrobial agents with a structure-activity relationship that could guide further drug development A. Imramovský, M. Pesko, K. Kráľová, et al., 2011.

Antioxidant and Anticorrosive Applications

  • The synthesis of pyrimidine‐5‐carboxylate derivatives has led to new pyrimidine compounds evaluated for their antioxidant and corrosion inhibiting properties in diesel motor oils. This research offers insights into the application of these derivatives beyond biomedical uses, showing their potential in industrial applications to enhance the performance and longevity of diesel motor oils H. M. Hassan, F. A. Amer, E. B. Moawad, N. Shaker, 2010.

Medicinal Chemistry and Drug Design

  • In the realm of medicinal chemistry, derivatives of the compound have been synthesized for potential use as inhibitors of key biological targets such as thymidylate synthase, cyclin-dependent kinases, and more, contributing to the development of novel therapeutic agents. Studies have elucidated the synthesis routes, structural analysis, and preliminary biological activities, highlighting the compound's versatility and potential in drug discovery and development N. M. Evdokimov, I. Magedov, A. Kireev, A. Kornienko, 2006.

properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-25-20(28)17(19(27)24-16-10-6-3-7-11-16)13-23-21(25)29-14-18(26)22-12-15-8-4-2-5-9-15/h2-11,13H,12,14H2,1H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOQZOAZHWHPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.